molecular formula C17H16N2OS2 B2796410 N-(2-(2-phenylthiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 863512-67-8

N-(2-(2-phenylthiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2796410
CAS RN: 863512-67-8
M. Wt: 328.45
InChI Key: JKEHLIIOWVQXEW-UHFFFAOYSA-N
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Description

N-(2-(2-phenylthiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide, also known as PTEA, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

N-(2-(2-phenylthiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide derivatives have been studied for their potential anticancer properties. For instance, compounds synthesized from 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide showed selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019)(Evren et al., 2019). Additionally, other derivatives bearing different heterocyclic ring systems were screened for their antitumor activity against various human tumor cell lines, with some showing considerable anticancer activity (Yurttaş et al., 2015)(Yurttaş et al., 2015).

Antimicrobial Properties

Thiazole derivatives, closely related to N-(2-(2-phenylthiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide, have been synthesized and shown to exhibit significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010)(Saravanan et al., 2010).

Optoelectronic Applications

In optoelectronics, thiazole-based polythiophenes have been explored. Monomers containing thiazole and thiophene units, similar in structure to N-(2-(2-phenylthiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide, were synthesized and used in electrochemical polymerization. These polymers displayed desirable optoelectronic properties, making them potential candidates for applications in this field (Camurlu & Guven, 2015)(Camurlu & Guven, 2015).

Insecticidal Properties

Compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, structurally related to N-(2-(2-phenylthiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide, demonstrated potential as insecticidal agents against the cotton leafworm (Fadda et al., 2017)(Fadda et al., 2017).

Enzyme Inhibition Studies

N-aryl/aralkyl derivatives of related compounds have shown enzyme inhibitory potentials against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase enzymes (Riaz et al., 2020)(Riaz et al., 2020).

Application in Dyeing and Fluorescence

4-(Coumarin-3-yl)thiophenes, which are structurally related, have been synthesized and applied on polyester fibers as fluorescent disperse dyes, demonstrating their utility in material applications (Sabnis et al., 1992)(Sabnis et al., 1992).

properties

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-16(11-15-7-4-10-21-15)18-9-8-14-12-22-17(19-14)13-5-2-1-3-6-13/h1-7,10,12H,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEHLIIOWVQXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815219
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-(2-phenylthiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide

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